N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-18-11-10(16-17-18)12(15-7-14-11)21-6-9(19)13-5-8-3-2-4-20-8/h2-4,7H,5-6H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEPCUYELAQABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NCC3=CC=CO3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The compound features a unique structure combining a furan ring and a triazolopyrimidine moiety, which are known for their biological activity. The presence of the thioether linkage enhances its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:
- Bacterial Activity : Compounds similar to this compound have shown significant antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL .
- Fungal Activity : The compound also exhibits antifungal properties against pathogens like Candida albicans and Aspergillus flavus, with MIC values indicating effectiveness comparable to established antifungals .
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored extensively:
- Cell Line Studies : In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). One study reported an IC50 value of 1.18 µM for a similar compound, indicating potent anticancer activity .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cell Membranes : Antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 1–8 μg/mL | |
| Antifungal | C. albicans, A. flavus | Variable | |
| Anticancer | HEPG2, MCF7, SW1116 | 1.18 µM |
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole-based compounds:
- Antibacterial Efficacy : A study compared the antibacterial activity of various triazole derivatives against resistant strains of bacteria and found that certain modifications significantly enhanced potency .
- Anticancer Mechanisms : Research into the molecular mechanisms revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits notable cytotoxic effects against several cancer cell lines.
In Vitro Studies
In vitro studies reported the following IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
In Vivo Studies
In vivo studies using SEC-carcinoma models indicated that the compound effectively reduced tumor growth while exhibiting minimal toxicity to normal cells . This selectivity enhances its therapeutic potential.
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. The structural characteristics of the compound indicate a potential mechanism involving the inhibition of pro-inflammatory cytokines.
Antimicrobial Properties
Some derivatives related to this compound have shown efficacy against various bacterial strains. The potential antimicrobial activity could be attributed to the triazole and pyrimidine moieties present in its structure .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the triazole and pyrimidine components could enhance its potency and selectivity against specific targets.
Case Studies
Several case studies have been documented regarding similar compounds with triazole and pyrimidine scaffolds:
- Cytotoxicity Against Cancer Cell Lines : A series of derivatives were tested for their cytotoxic effects against different cancer cell lines, revealing varying degrees of activity based on structural modifications.
- Mechanistic Studies : Detailed mechanistic studies highlighted the role of specific functional groups in modulating biological activity.
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
The triazolopyrimidine core is synthesized through a Huisgen-type cycloaddition between 4,6-dichloropyrimidin-5-amine and methylhydrazine:
Reaction Scheme 1
4,6-Dichloropyrimidin-5-amine + Methylhydrazine
→ 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (1)
Thiol Group Introduction
Intermediate 1 undergoes diazotization and thiolation:
Reaction Scheme 2
(1) + NaNO₂/HCl (0–5°C) → Diazonium salt
+ Thiourea (NH₂CSNH₂) → 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol (Intermediate A)
Optimized Parameters :
Preparation of 2-Chloro-N-(Furan-2-ylmethyl)Acetamide
Amide Bond Formation
Furfurylamine reacts with chloroacetyl chloride under Schotten-Baumann conditions:
Reaction Scheme 3
Furfurylamine + ClCH₂COCl → 2-Chloro-N-(furan-2-ylmethyl)acetamide (Intermediate B)
Key Conditions :
- Base: 10% NaOH (maintains pH 8–9)
- Solvent: Dichloromethane (DCM)
- Reaction Time: 2 hr at 0°C
- Yield: 89%
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 1.8 Hz, 1H, furan H-5), 6.35 (dd, J = 3.2 Hz, 1H, furan H-4), 6.25 (d, J = 3.2 Hz, 1H, furan H-3), 4.45 (s, 2H, CH₂Cl), 4.10 (d, J = 5.6 Hz, 2H, NCH₂).
Thioether Coupling Reaction
Nucleophilic Substitution
Intermediate A reacts with Intermediate B under basic conditions:
Reaction Scheme 4
Intermediate A + Intermediate B
→ N-(Furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Optimized Protocol :
- Base: K₂CO₃ (2.5 equiv)
- Solvent: DMF, 60°C, 6 hr
- Workup: Precipitation with ice-water, recrystallization from EtOAc/hexane
- Yield: 68%
Critical Factors :
- Exclusion of moisture (prevents thiol oxidation)
- Stoichiometric control (prevents polysubstitution)
Alternative Synthetic Routes
One-Pot Multi-Component Approach
A modified method inspired by PMC studies combines:
Procedure :
- Generate 2-chloroacetamide in situ from chloroacetyl chloride and furfurylamine
- Add Intermediate A and K₂CO₃
- Stir at 50°C for 8 hr
Advantages :
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.75 (s, 1H, triazolo H-5)
- δ 8.15 (s, 1H, triazolo H-2)
- δ 7.55 (d, J = 1.8 Hz, 1H, furan H-5)
- δ 6.50 (m, 2H, furan H-3/H-4)
- δ 4.60 (s, 2H, SCH₂CO)
- δ 4.25 (d, J = 5.6 Hz, 2H, NCH₂)
- δ 3.95 (s, 3H, NCH₃)
HRMS (ESI+) :
- Calculated for C₁₄H₁₄N₆O₂S [M+H]⁺: 347.0924
- Found: 347.0921
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 68 | 99.2 | 14 hr | >100 g |
| One-Pot Approach | 63 | 97.8 | 8 hr | <50 g |
Key Observations :
- Stepwise method offers superior purity for pharmaceutical applications
- One-pot synthesis favors rapid small-scale production
Industrial-Scale Considerations
Q & A
Q. Table 1. Synthetic Optimization Parameters
Q. Table 2. Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Furan (C5-H) | 6.67–7.49 | Singlet/d | |
| Triazole-CH3 | 2.79–3.0 | Doublet | |
| Pyrimidine (C7-H) | 8.31 | Doublet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
